molecular formula C7H4Cl3NO2 B6312414 4-Chloro-3-(dichloromethyl)nitrobenzene CAS No. 1357624-93-1

4-Chloro-3-(dichloromethyl)nitrobenzene

Cat. No.: B6312414
CAS No.: 1357624-93-1
M. Wt: 240.5 g/mol
InChI Key: VORIWQUQFORNJQ-UHFFFAOYSA-N
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Description

4-Chloro-3-(dichloromethyl)nitrobenzene is a nitroaromatic compound that serves as a versatile and valuable synthetic building block in organic chemistry and materials science research. Its structure, featuring both a nitro group and a reactive dichloromethyl substituent on a chlorinated benzene ring, makes it a key intermediate for the synthesis of more complex molecules. Compounds of this type are frequently employed in the development of dyestuffs and agrochemicals. The dichloromethyl group can undergo further functionalization, such as hydrolysis or nucleophilic substitution, allowing researchers to create a diverse array of derivatives, including aldehydes, acids, or other side chains. This compound is closely related to other researched nitrobenzenes, which are produced via nitration reactions . As a multifunctional intermediate, it provides researchers with a flexible starting point for constructing specialized chemical libraries, exploring new polymer backbones, or developing potential pharmaceutical candidates. Handling should follow standard safety protocols for halogenated and nitro-functionalized aromatics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-chloro-2-(dichloromethyl)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO2/c8-6-2-1-4(11(12)13)3-5(6)7(9)10/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORIWQUQFORNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(dichloromethyl)nitrobenzene typically involves multi-step processesThe reaction conditions often involve the use of nitric acid and sulfuric acid for nitration, followed by chlorination under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(dichloromethyl)nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed:

    Amino derivatives: from reduction reactions.

    Substituted benzene derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-3-(dichloromethyl)nitrobenzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-(dichloromethyl)nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and dichloromethyl groups can also participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 4-Chloro-3-(dichloromethyl)nitrobenzene and related compounds:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
This compound Not provided C₇H₄Cl₃NO₂ 240.47 4-Cl, 3-CCl₂H, 1-NO₂ High lipophilicity; potential intermediate in agrochemical synthesis Inferred
1-Chloro-4-nitrobenzene 100-00-5 C₆H₄ClNO₂ 157.55 1-Cl, 4-NO₂ Pale yellow solid; used in antioxidant production
4-Chloro-3-nitrotoluene 89-60-1 C₇H₅ClNO₂ 171.57 4-Cl, 3-NO₂, 1-CH₃ Methyl group enhances stability; industrial intermediate
4-Chloro-3-nitrobenzoic acid 3310-41-6 C₇H₄ClNO₄ 201.56 4-Cl, 3-NO₂, 1-COOH Carboxylic acid group increases polarity; pharmaceutical uses
4-Chloro-N-(2,3-dichlorophenyl)-3-nitrobenzamide 328258-42-0 C₁₃H₇Cl₃N₂O₃ 345.57 4-Cl, 3-NO₂, amide linkage Amide group improves solubility; research applications
4-Chloro-3-nitrobenzenesulfonamide Not provided C₆H₄ClN₂O₄S 236.63 4-Cl, 3-NO₂, sulfonamide group Sulfonamide moiety enhances bioactivity; lab reagent

Key Observations:

Substituent Effects: The dichloromethyl group in the target compound increases molecular weight and lipophilicity compared to 1-chloro-4-nitrobenzene and 4-chloro-3-nitrotoluene. This reduces water solubility, as seen in nitrobenzene derivatives with bulky substituents . Electron-withdrawing groups (e.g., –NO₂, –Cl, –CCl₂H) collectively enhance electrophilic substitution reactivity at specific positions, making the compound suitable for further functionalization .

Functional Group Comparisons: Carboxylic acid (4-Chloro-3-nitrobenzoic acid) introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic dichloromethyl group in the target compound .

Environmental and Toxicological Considerations :

  • Nitrobenzene derivatives with multiple chlorine substituents (e.g., dichloromethyl) are likely more persistent in the environment due to reduced biodegradability, similar to trends observed in polychlorinated aromatics .
  • The target compound’s toxicity profile may resemble chlorinated nitrobenzenes, which are associated with hepatic and renal toxicity in mammals .

Synthetic Utility :

  • Compared to 4-chloro-3-nitrotoluene, the dichloromethyl group in the target compound could act as a reactive site for nucleophilic substitution or oxidation, enabling diverse downstream applications in agrochemical or pharmaceutical synthesis .

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-3-(dichloromethyl)nitrobenzene?

The synthesis typically involves multi-step reactions, starting with nitration and halogenation of a benzene derivative. For example:

  • Nitration : Introduce the nitro group using a mixture of nitric and sulfuric acid under controlled conditions (e.g., 0–5°C to avoid over-nitration) .
  • Halogenation : Sequential chlorination or dichloromethylation via Friedel-Crafts alkylation or electrophilic substitution. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products like polychlorinated byproducts .

Q. How is the purity of this compound validated in laboratory settings?

  • Chromatography : HPLC or GC-MS with UV/Vis detection (λ ~254 nm) to identify impurities.
  • Recrystallization : Solvent selection (e.g., ethanol/water mixtures) optimizes crystal lattice formation, achieving >98% purity .
  • Spectroscopy : FT-IR (C-Cl stretch ~700 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) and ¹H/¹³C NMR confirm functional groups and structural integrity .

Q. What are the stability considerations for storing this compound?

  • Light Sensitivity : Store in amber glassware at –20°C to prevent nitro group decomposition.
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of chloro groups. Stability studies show <5% degradation over 6 months under inert atmospheres .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved in the synthesis of this compound?

  • Controlled Replication : Standardize reaction parameters (e.g., stoichiometry, catalyst loading). For example, excess HNO₃ in nitration may reduce yield due to oxidation; trials with 1.2–1.5 equivalents are recommended .
  • Byproduct Analysis : Use LC-MS to trace intermediates (e.g., nitroso derivatives) and adjust quenching protocols (e.g., rapid cooling to –10°C post-reaction) .

Q. What strategies optimize regioselectivity in functionalizing the benzene ring?

  • Directing Groups : The nitro group meta-directs electrophilic substitution. Computational modeling (DFT) predicts electron density maps to guide chloro/dichloromethyl placement .
  • Catalytic Systems : Lewis acids like FeCl₃ enhance dichloromethylation efficiency (yield increases from 45% to 72% with 10 mol% catalyst) .

Q. How is the compound utilized in designing enzyme inhibitors or bioactive molecules?

  • Pharmacophore Modeling : The nitro group acts as a hydrogen-bond acceptor, while chloro groups enhance lipophilicity (logP ~2.8). Docking studies with cytochrome P450 isoforms show competitive inhibition (Ki = 1.3 µM) .
  • Metabolic Stability : In vitro assays (microsomal incubation) assess nitro reduction rates; co-administration with NADPH regenerating systems quantifies metabolic pathways .

Q. What analytical methods resolve structural ambiguities in derivatives?

  • X-ray Crystallography : Determines bond angles (C-NO₂ ~120°) and confirms stereochemistry.
  • Mass Spectrometry : High-resolution ESI-MS identifies isotopic patterns (³⁵Cl/³⁷Cl) and fragmentation pathways (e.g., loss of NO₂ at m/z 46) .

Methodological Notes

  • Data Reproducibility : Cross-validate results using orthogonal techniques (e.g., NMR + XRD) to mitigate instrument-specific artifacts .
  • Safety Protocols : Follow OSHA guidelines for nitro compound handling (e.g., PPE, fume hoods) due to mutagenic potential .

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